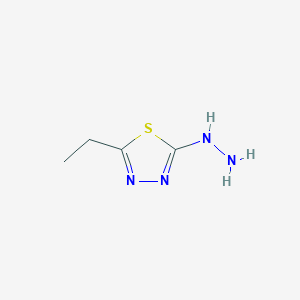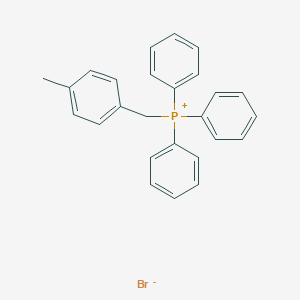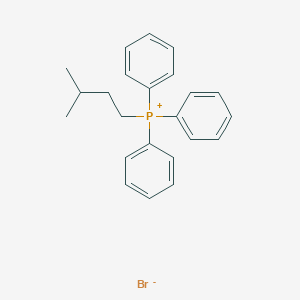
1,1,2,2-Tetrametil-1,2-bis(tiofen-2-il)disilano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane is an organosilicon compound with the molecular formula C12H18S2Si2. It features two thiophene rings attached to a disilane core, which is further substituted with four methyl groups.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane typically involves the reaction of thiophene derivatives with disilane precursors. One common method is the hydrosilylation of thiophene with tetramethyldisilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The disilane core can be reduced to form silanes.
Substitution: The methyl groups on the disilane core can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Silanes.
Substitution: Halogenated derivatives.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane largely depends on its chemical reactivity and the specific application. In organic synthesis, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The thiophene rings can participate in π-π interactions, while the disilane core can undergo various transformations, such as oxidation or reduction, to form new compounds .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetramethyl-1,2-bis(trimethylsilyloxy)disilane: Similar in structure but with trimethylsilyloxy groups instead of thiophene rings.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Contains thiophene rings but with a different core structure.
Uniqueness
1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane is unique due to its combination of thiophene rings and a disilane core, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and exploring novel chemical reactivities .
Propiedades
IUPAC Name |
[dimethyl(thiophen-2-yl)silyl]-dimethyl-thiophen-2-ylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2Si2/c1-15(2,11-7-5-9-13-11)16(3,4)12-8-6-10-14-12/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYSQQKHYAVZEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CS1)[Si](C)(C)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559618 |
Source


|
| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124733-24-0 |
Source


|
| Record name | 1,1,2,2-Tetramethyl-1,2-di(thiophen-2-yl)disilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B44563.png)


